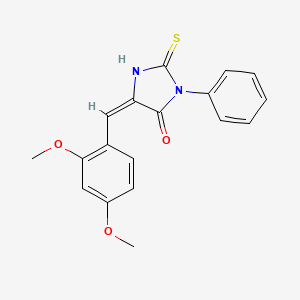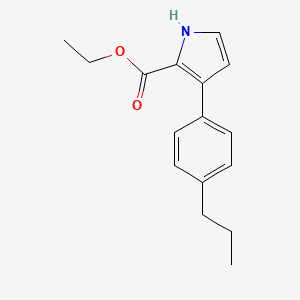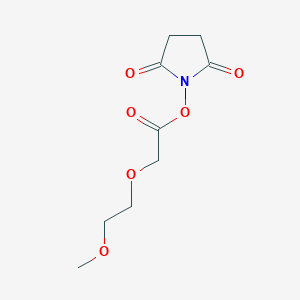
M-Peg-nhs ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Peg-nhs ester, also known as methoxypolyethylene glycol succinimidyl ester, is a compound widely used in bioconjugation and surface modification. It is a polyethylene glycol (PEG) derivative functionalized with an N-hydroxysuccinimide (NHS) ester group. This compound is known for its ability to react with primary amines, forming stable amide bonds, making it a valuable tool in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
M-Peg-nhs ester is typically synthesized by reacting methoxypolyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
M-Peg-nhs ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group is highly reactive towards amines, forming stable amide bonds. This reaction is typically carried out in neutral to slightly basic aqueous buffers (pH 7-9) .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins or amine-modified oligonucleotides.
Conditions: The reaction is usually performed in aqueous buffers like phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at room temperature
Major Products
The primary product of the reaction between this compound and a primary amine is a PEGylated molecule with an amide bond. This modification enhances the solubility, stability, and biocompatibility of the target molecule .
Aplicaciones Científicas De Investigación
M-Peg-nhs ester has a wide range of applications in scientific research, including:
Chemistry: Used for surface modification of nanoparticles and quantum dots to improve their solubility and stability.
Biology: Employed in the PEGylation of proteins and peptides to enhance their pharmacokinetic properties, reduce immunogenicity, and increase solubility
Medicine: Utilized in drug delivery systems to improve the bioavailability and half-life of therapeutic agents
Industry: Applied in the development of functional coatings and materials with improved properties.
Mecanismo De Acción
The mechanism of action of M-Peg-nhs ester involves the formation of a stable amide bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide as a byproduct . The PEGylation process enhances the solubility, stability, and biocompatibility of the modified molecule, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl-PEG-NHS Ester: Similar to M-Peg-nhs ester but with a methyl group instead of a methoxy group.
M-PEG24-NHS Ester: A PEG-based linker used in the development of PROTACs (proteolysis-targeting chimeras) for selective protein degradation.
M-PEG8-NHS Ester: Another PEG linker with a shorter chain length, used for labeling primary amines in proteins and other molecules.
Uniqueness
This compound is unique due to its specific chain length and functionalization, which provide optimal solubility and reactivity for various bioconjugation applications. Its ability to form stable amide bonds with primary amines makes it a versatile tool in modifying biomolecules and materials .
Propiedades
Fórmula molecular |
C9H13NO6 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(2-methoxyethoxy)acetate |
InChI |
InChI=1S/C9H13NO6/c1-14-4-5-15-6-9(13)16-10-7(11)2-3-8(10)12/h2-6H2,1H3 |
Clave InChI |
STWRLXINMYHWNT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(=O)ON1C(=O)CCC1=O |
Números CAS relacionados |
92451-01-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


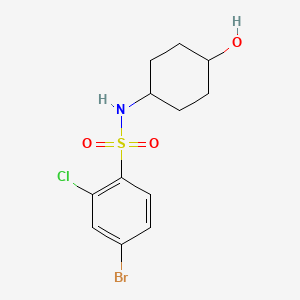
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

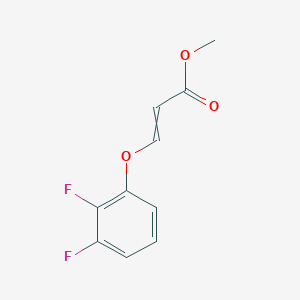

![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)

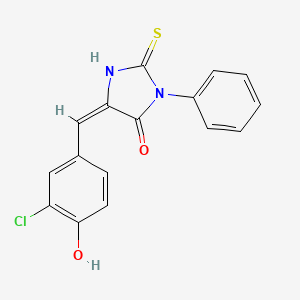
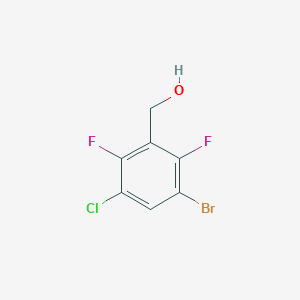
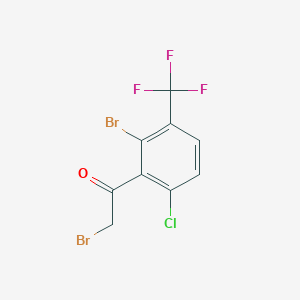
![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)
